![molecular formula C12H10N2O B13133458 5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde CAS No. 117571-61-6](/img/structure/B13133458.png)
5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group and a carbaldehyde group on the bipyridine structure makes this compound unique and valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde can be achieved through several methods. One common approach involves the Negishi coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners . This method is favored due to its high yield, mild conditions, and relatively low cost. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, can also be employed to prepare bipyridine derivatives .
Industrial Production Methods
Industrial production of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde typically involves large-scale coupling reactions using palladium catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methyl and aldehyde groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde involves its ability to bind to metal ions as a chelating ligand. This binding forms stable complexes that can participate in various chemical reactions. The compound’s interactions with molecular targets and pathways depend on the specific metal ion and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
Uniqueness
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde is unique due to the presence of both a methyl group and a carbaldehyde group on the bipyridine structure. This combination of functional groups enhances its reactivity and versatility in various chemical applications compared to other bipyridine derivatives .
Propriétés
Numéro CAS |
117571-61-6 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
6-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-11(13-6-9)12-5-3-10(8-15)7-14-12/h2-8H,1H3 |
Clé InChI |
HDXZHJHCRBMRQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


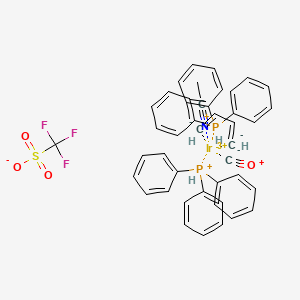

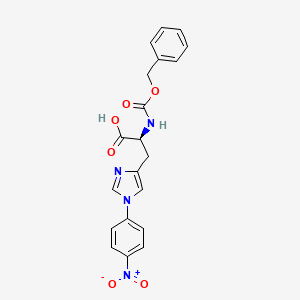

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
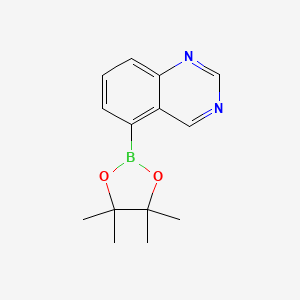
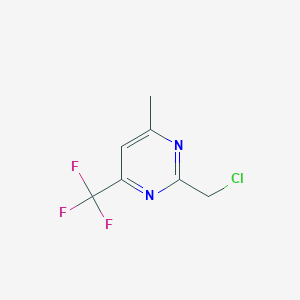

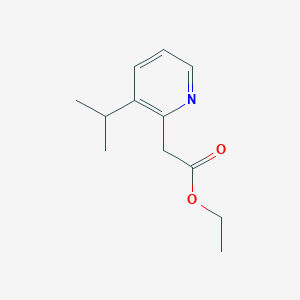

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
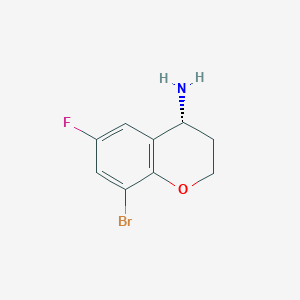
copper](/img/structure/B13133436.png)

